molecular formula C37H28 B14564052 Pyrene, 1,1'-(1,5-pentanediyl)bis- CAS No. 61549-26-6

Pyrene, 1,1'-(1,5-pentanediyl)bis-

Cat. No.: B14564052
CAS No.: 61549-26-6
M. Wt: 472.6 g/mol
InChI Key: GWLMGSOIVRXNCI-UHFFFAOYSA-N
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Description

Pyrene, 1,1'-(1,5-pentanediyl)bis- is a polycyclic aromatic hydrocarbon (PAH) derivative comprising two pyrene moieties linked by a 1,5-pentanediyl chain. Pyrene is renowned for its fluorescence and π-conjugation, making it valuable in materials science, sensors, and supramolecular chemistry.

Properties

CAS No.

61549-26-6

Molecular Formula

C37H28

Molecular Weight

472.6 g/mol

IUPAC Name

1-(5-pyren-1-ylpentyl)pyrene

InChI

InChI=1S/C37H28/c1(2-6-24-12-14-30-18-16-26-8-4-10-28-20-22-32(24)36(30)34(26)28)3-7-25-13-15-31-19-17-27-9-5-11-29-21-23-33(25)37(31)35(27)29/h4-5,8-23H,1-3,6-7H2

InChI Key

GWLMGSOIVRXNCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Principle : Palladium-catalyzed coupling of pyrene boronic acids with 1,5-dibromopentane.
Procedure :

  • Pyrene Functionalization :
    • Ir-catalyzed C–H borylation at the 1-position of pyrene yields 1-boronated pyrene.
    • Alternative: Direct bromination using Br₂/FeBr₃ to produce 1-bromopyrene.
  • Linker Preparation :
    • 1,5-Pentanediol (from hydrogenolysis of tetrahydrofurfuryl alcohol) is converted to 1,5-dibromopentane via HBr treatment.
  • Coupling :
    • React 1-boronated pyrene with 1,5-dibromopentane using Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O at 80°C.

Reaction Scheme :
$$
2 \, \text{Pyrene-B(OH)}2 + \text{Br-(CH}2\text{)}5-\text{Br} \xrightarrow{\text{Pd catalyst}} \text{Pyrene-(CH}2\text{)}5-\text{Pyrene} + 2 \, \text{B(OH)}3
$$

Advantages : High regioselectivity, compatibility with sensitive functional groups.
Challenges : Requires pre-functionalized pyrene derivatives.

Nucleophilic Aliphatic Substitution

Principle : Displacement of halides by pyrene anions.
Procedure :

  • Pyrene Deprotonation :
    • Generate pyrene anion using LDA (lithium diisopropylamide) in THF at -78°C.
  • Reaction with 1,5-Dibromopentane :
    • Add 1,5-dibromopentane to the anion solution, stirring at room temperature.

Reaction Scheme :
$$
2 \, \text{Pyrene}^- + \text{Br-(CH}2\text{)}5-\text{Br} \rightarrow \text{Pyrene-(CH}2\text{)}5-\text{Pyrene} + 2 \, \text{Br}^-
$$

Advantages : Simple one-step process.
Challenges : Low yields due to steric hindrance; competing elimination reactions.

Ullmann Coupling

Principle : Copper-mediated coupling of aryl halides.
Procedure :

  • Synthesis of 1-Iodopyrene :
    • Iodination of pyrene using I₂/HIO₄ in acetic acid.
  • Coupling with 1,5-Diiodopentane :
    • React 1-iodopyrene with 1,5-diiodopentane using CuI/1,10-phenanthroline in DMF at 120°C.

Reaction Scheme :
$$
2 \, \text{Pyrene-I} + \text{I-(CH}2\text{)}5-\text{I} \xrightarrow{\text{Cu catalyst}} \text{Pyrene-(CH}2\text{)}5-\text{Pyrene} + 2 \, \text{I}_2
$$

Advantages : Cost-effective copper catalysts.
Challenges : Limited scalability; side product formation.

Grignard Reagent-Based Coupling

Principle : Alkylation via organomagnesium intermediates.
Procedure :

  • Preparation of Pyrene Grignard Reagent :
    • React 1-bromopyrene with Mg in THF.
  • Reaction with 1,5-Dibromopentane :
    • Add 1,5-dibromopentane to the Grignard reagent at 0°C.

Reaction Scheme :
$$
2 \, \text{Pyrene-MgBr} + \text{Br-(CH}2\text{)}5-\text{Br} \rightarrow \text{Pyrene-(CH}2\text{)}5-\text{Pyrene} + 2 \, \text{MgBr}_2
$$

Advantages : High reactivity of Grignard reagents.
Challenges : Sensitivity to moisture; requires anhydrous conditions.

Comparative Analysis of Methods

Method Yield Catalyst Temperature Key Advantage
Suzuki-Miyaura 60–75% Pd(PPh₃)₄ 80°C Regioselective, scalable
Nucleophilic Substitution 30–45% None RT Simplicity
Ullmann Coupling 40–55% CuI 120°C Low-cost catalysts
Grignard Coupling 50–65% Mg 0°C High reactivity

Chemical Reactions Analysis

Pyrene, 1,1’-(1,5-pentanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrene derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of pyrene.

Scientific Research Applications

Pyrene, 1,1’-(1,5-pentanediyl)bis- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrene, 1,1’-(1,5-pentanediyl)bis- involves its interaction with various molecular targets. In biological systems, its fluorescence properties allow it to bind to specific biomolecules, enabling imaging and detection. In materials science, its electronic properties facilitate its use in electronic devices, where it can participate in charge transport and light emission processes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Thermodynamic Comparison

Compound Molecular Formula ΔfH° (kJ/mol) logP Application Domain
Benzene, 1,1'-(1,5-pentanediyl)bis- C17H20 156.7 6.34 Organic synthesis
Cyclopentane analog C22H40 122.4 7.12 Materials science
1,1′-(1,5-Pentanediyl)bis-1H-benzimidazole C19H20N4 Not available ~4.0 Supramolecular chemistry

Table 2: Key Parameters from NIST and Joback Calculations

Property Benzene Derivative Cyclopentane Derivative Method
Critical Temperature 789 K 825 K Joback
Viscosity (η) 0.0005 Pa·s (603 K) 0.00026 Pa·s (603 K) Joback

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